Osimertinib - 1421373-65-0


Catalog Number: EVT-253623
CAS Number: 1421373-65-0
Molecular Formula: C₂₈H₃₃N₇O₂
Molecular Weight: 499.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction


Osimertinib is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) []. It is classified as an antineoplastic agent and plays a pivotal role in scientific research, particularly in the study of non-small cell lung cancer (NSCLC) []. Osimertinib is highly selective for both EGFR-TKI-sensitizing and EGFR T790M resistance mutations [].

Synthesis Analysis

A detailed description of the synthesis of osimertinib is provided in []. The process involves multiple steps, primarily utilizing palladium-catalyzed cross-coupling reactions and standard organic synthesis techniques. Key parameters include the use of specific catalysts, solvents, and temperature control for optimal yield and purity.

Molecular Structure Analysis

Osimertinib features a complex molecular structure, characterized by a central pyrimidine ring linked to various functional groups including a Michael acceptor moiety, an acrylamide group, and a substituted aniline moiety []. These structural elements contribute to its unique binding and inhibitory properties towards EGFR.

Mechanism of Action

Osimertinib selectively and irreversibly inhibits EGFR, including EGFR harboring the T790M resistance mutation [, ]. By blocking the kinase activity of EGFR, osimertinib disrupts downstream signaling pathways crucial for tumor cell growth, proliferation, and survival [, ].

Physical and Chemical Properties Analysis

Osimertinib exists as a white to off-white powder with limited solubility in water []. Its specific physicochemical properties, including melting point, partition coefficient, and other relevant parameters, are described in [].

  • Preclinical Studies: Osimertinib has demonstrated significant antitumor activity in preclinical models of EGFR-mutant NSCLC, including models harboring the T790M resistance mutation [, , , , , , , , , , , , ].
    • Researchers have used osimertinib to study mechanisms of resistance to EGFR-TKIs, including the role of AXL upregulation [], MET amplification [, , ], PIK3CA/PTEN alterations [], and KRAS mutations [].
    • Osimertinib has also been utilized in preclinical models to evaluate its efficacy in combination with other therapeutic agents, such as chemotherapy [, , ], bevacizumab [, ], and AKT inhibitors [].
    • The impact of tumor microenvironment components, like electric fields, on osimertinib efficacy has also been explored in preclinical models [].
  • Clinical Trials: Osimertinib has been evaluated in several clinical trials, including FLAURA and AURA3, for the treatment of EGFR-mutant NSCLC [, , , , , , , , , , ]. These trials have demonstrated the efficacy and safety of osimertinib in both first-line and later-line treatment settings.
    • Osimertinib has shown promising activity in patients with central nervous system metastases [, , ], leptomeningeal metastasis [], and bone metastasis [].
    • Clinical trials have also investigated the efficacy of osimertinib in combination with other therapies, such as chemotherapy [] and bevacizumab [].
    • Real-world studies have evaluated the effectiveness and safety of osimertinib in different patient populations, including elderly patients [] and patients with different treatment histories [].
Future Directions
  • Overcoming Resistance: Identifying novel therapeutic strategies to overcome or delay the development of resistance to osimertinib is crucial. This includes exploring combinations with other targeted therapies, immunotherapies, and novel approaches like gene therapy [].
  • Personalized Medicine: Further investigation is needed to identify predictive biomarkers of osimertinib response and resistance, facilitating personalized treatment approaches [, ].


CAS Number


Product Name




Molecular Formula


Molecular Weight




InChI Key





AZD9291; AZD-9291; Osimertinib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.